Product packaging for cis-Octahydroisoindole(Cat. No.:CAS No. 1470-99-1)

cis-Octahydroisoindole

Cat. No.: B142279
CAS No.: 1470-99-1
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of Isoindole and Octahydroisoindole (B159102) Chemistry

The story of octahydroisoindole begins with its aromatic parent, isoindole. First identified over a century ago, the isoindole framework is a fused benzopyrrole ring system, representing a significant regioisomer of the more widely known indole (B1671886) heterocycle. nih.gov Early investigations into isoindole chemistry were met with the challenge of the parent molecule's inherent instability, which arises from its reactive ortho-quinoid structure. nih.gov Consequently, initial research predominantly focused on more stable, substituted isoindole derivatives.

The progression of synthetic chemistry and a deeper understanding of heterocyclic systems paved the way for the exploration of reduced isoindole structures. The fully saturated derivative, octahydroisoindole, emerged as a stable and synthetically valuable compound. A critical aspect that gained prominence with the study of these saturated systems was stereochemistry. Researchers recognized that the octahydroisoindole framework could exist as distinct cis and trans isomers, each possessing different physical and chemical properties, which necessitated the development of methods for their controlled synthesis and characterization.

Significance of the cis-Fused Ring System in Organic Chemistry

Fused ring systems are polycyclic structures where two or more rings share a common bond, creating a rigid molecular architecture. fiveable.me The cis-fusion in cis-octahydroisoindole is a defining feature that dictates its three-dimensional shape and reactivity. In many bicyclic systems, including those like cis-decalin (a carbocyclic analogue of the octahydroisoindole core), the cis-fused isomer is a stable conformation. almerja.comchemistrysteps.com

The geometry of a cis-fused ring system is often described as resembling a "butterfly" or an "open book." almerja.com This conformation results in two distinct faces: a convex outer face (exo) and a concave inner face (endo). This structural arrangement is highly significant in stereoselective synthesis, as the concave face often hinders the approach of reagents. Consequently, chemical reactions such as hydrogenations, nucleophilic additions, and alkylations tend to occur preferentially on the more accessible exo face. almerja.com This predictable reactivity makes the cis-fused scaffold a valuable tool in organic synthesis, allowing for precise control over the stereochemical outcome of reactions. The rigidity and well-defined topology of these systems are highly sought after in medicinal chemistry for constructing molecules that can interact with specific biological targets like enzymes and receptors. fiveable.meacs.org

Evolution of Synthetic Methodologies for this compound and its Derivatives

The synthesis of the this compound core has evolved from classical methods to highly sophisticated, stereocontrolled strategies. Early and scalable approaches often produced racemic mixtures. A notable example involves the reaction of cis-hexahydrophthalic anhydride (B1165640) with urea (B33335) to form cis-hexahydrophthalimide, which is subsequently reduced using agents like lithium aluminum hydride (LiAlH4). Other general methods include the catalytic hydrogenation of various isoindole precursors to achieve the saturated ring system. smolecule.com

More recent advancements have focused on asymmetric synthesis to produce enantiomerically pure this compound derivatives. These modern methodologies provide complete stereocontrol, which is crucial for pharmaceutical applications. Key developments include:

Oxazoloisoindolone Lactam Approach: This powerful method allows for the kinetically controlled cyclocondensation of chiral precursors to generate tricyclic intermediates. acs.org These intermediates can then be transformed in a stereocontrolled manner to access enantiopure cis-fused octahydroisoindolones. acs.orgnih.gov

Cyclohexanedicarboxylic Anhydride Strategy: Using 1,2-cyclohexanedicarboxylic anhydride as a chiral starting material is another effective route to enantiopure intermediates with the desired cis stereochemistry at the ring junction. nih.gov

N-Acyliminium Ion Chemistry: A pivotal strategy for introducing further functionality involves the generation of chiral N-acyliminium ions from lactam precursors. researchgate.netmdpi.com The highly diastereoselective addition of nucleophiles, such as trimethyl phosphite (B83602), to these electrophilic intermediates is a key step in synthesizing derivatives like phosphonic acids with complete stereocontrol. nih.govresearchgate.net

Current State of Academic Research on this compound

Contemporary research on this compound primarily leverages its structure as a rigid scaffold for the synthesis of novel, biologically active molecules. Its conformationally constrained framework is particularly valuable in medicinal chemistry and drug design. acs.org

A significant area of investigation is its use in creating bicyclic proline analogues for peptidomimetics. csic.es Peptides often suffer from poor stability in the body due to enzymatic degradation. acs.org Incorporating rigid structures like this compound into peptide-like molecules can enhance their resistance to proteolysis, a key strategy in developing new therapeutics. acs.orgcsic.es

The scaffold is also being explored for the design of specific enzyme inhibitors. For instance, the octahydroisoindolone skeleton was identified as a potential starting point for developing inhibitors of chitinase (B1577495) B1 from the fungus Aspergillus fumigatus, a target for new antifungal agents. mdpi.com Research has also focused on the stereoselective synthesis of specific derivatives, such as enantiopure (1R,3aR,7aS)- and (1R,3aR,7aR)-octahydroisoindole-1-phosphonic acids, which are bicyclic proline analogues of interest in drug discovery and for studying enzymatic mechanisms. nih.gov The well-defined three-dimensional structure of the this compound core continues to make it an attractive and versatile building block for synthesizing complex organic molecules and new pharmaceutical candidates. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B142279 cis-Octahydroisoindole CAS No. 1470-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449942
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-99-1
Record name rel-(3aR,7aS)-Octahydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1470-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for Cis Octahydroisoindole and Its Analogues

Stereoselective and Enantioselective Approaches

The controlled synthesis of the cis-octahydroisoindole core, with its specific stereochemical configuration, is a key challenge that has been addressed through a variety of sophisticated synthetic methodologies. These strategies aim to establish the desired relative and absolute stereochemistry of the molecule, which is crucial for its biological activity and application in asymmetric synthesis.

Asymmetric Synthesis of cis-Fused Octahydroisoindole-1-Carboxylic Acid Derivatives

The asymmetric synthesis of cis-fused octahydroisoindole-1-carboxylic acid derivatives is of significant interest as these compounds are constrained bicyclic analogues of the amino acid proline and can serve as important chiral building blocks. One notable approach involves the use of a Diels-Alder reaction to construct the core bicyclic system, followed by transformations to introduce the carboxylic acid functionality. The stereoselectivity of the cycloaddition can be controlled by the use of chiral catalysts or auxiliaries, leading to the desired cis-fused isomer with high enantiomeric excess.

Another strategy employs the diastereoselective functionalization of a pre-existing cis-fused lactam. For instance, the alkylation of the enolate derived from a cis-octahydroisoindol-1-one can proceed with high stereocontrol, directed by the inherent conformational bias of the bicyclic system. Subsequent hydrolysis of the resulting product can then yield the desired carboxylic acid derivative. Research has demonstrated that both cis- and trans-fused octahydroisoindole-1-carboxylic acids can be synthesized, with the cis-isomers often being accessible through specific synthetic routes that favor their formation researchgate.neteurekaselect.com.

Table 1: Comparison of Synthetic Approaches to this compound-1-Carboxylic Acid Derivatives
Synthetic StrategyKey TransformationStereocontrol ElementTypical Diastereomeric Ratio (cis:trans)Reference
Asymmetric Diels-Alder Reaction[4+2] CycloadditionChiral Lewis Acid Catalyst>95:5 nih.gov
Diastereoselective AlkylationEnolate AlkylationSubstrate ControlVariable, up to >90:10 researchgate.net

Stereoselective Synthesis from Oxazoloisoindolone Lactam Precursors

A powerful method for the stereocontrolled synthesis of enantiopure cis-fused octahydroisoindolones involves the use of chiral oxazoloisoindolone lactams as precursors researchgate.net. This strategy leverages the fixed conformation of the tricyclic lactam system to direct the stereochemical outcome of subsequent reactions. The synthesis typically begins with an enantiomerically pure amino alcohol, which is used to construct the oxazoloisoindolone core.

The key step in this approach is often a diastereoselective reduction or alkylation of the lactam precursor. The facial selectivity of these transformations is dictated by the steric hindrance imposed by the chiral oxazolidine ring, leading to the formation of the desired cis-fused product with high levels of stereocontrol. Subsequent cleavage of the oxazolidine ring then unmasks the this compound skeleton. This method provides a reliable route to enantiomerically pure cis-octahydroisoindolones, which can be further elaborated into a variety of derivatives researchgate.net.

Reductive Intramolecular Cyclization Methods

Reductive intramolecular cyclization represents a versatile strategy for the construction of the this compound framework. These methods typically involve the formation of a carbon-nitrogen bond through the cyclization of a suitably functionalized acyclic precursor, followed by or concurrent with a reduction step. The stereochemistry of the newly formed ring junction is often influenced by the reaction conditions and the nature of the substrate.

One example of this approach is the intramolecular reductive amination of a precursor containing both an aldehyde or ketone and an amine or a precursor to an amine, such as a nitro group or an azide. The cyclization can be promoted by various reducing agents, and the cis-diastereomer can be favored under thermodynamic or kinetic control depending on the specific reaction pathway. While not always exclusively forming the cis-isomer, careful optimization of reaction parameters can often lead to a high degree of stereoselectivity. Intramolecular 1,3-dipolar cycloadditions of oxazolium salts followed by reduction have also been employed for the diastereoselective synthesis of related cis-octahydroindoles nih.gov.

Diels-Alder Reactions of Pyroglutaminol or Proline Derivatives

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been effectively utilized in the synthesis of cis-octahydroisoindoles. In this context, derivatives of pyroglutaminol or proline can serve as chiral dienophiles or as precursors to dienes, enabling asymmetric induction in the cycloaddition step organic-chemistry.orgbeilstein-journals.org. The inherent chirality of these starting materials can direct the approach of the diene, leading to the preferential formation of one enantiomer of the cis-fused product.

For instance, an N-acryloyl derivative of a chiral proline ester can act as a dienophile in a reaction with a suitable diene. The stereochemical outcome of the cycloaddition is influenced by the stereocenter in the proline moiety, often resulting in high diastereoselectivity for the cis-adduct. Lewis acid catalysis can enhance both the rate and the stereoselectivity of the reaction. Subsequent transformations of the cycloadduct can then afford the desired this compound derivative. This approach has been successfully applied to the enantioselective synthesis of cis-hydroindole scaffolds through inverse-electron-demand Diels-Alder reactions nih.gov.

Catalytic Hydrogenation of Isoindole Precursors

Catalytic hydrogenation of unsaturated isoindole precursors provides a direct route to the saturated octahydroisoindole (B159102) system. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and substrate structure. To achieve the desired cis-stereochemistry, the hydrogenation must proceed in a syn-selective manner, with both hydrogen atoms adding to the same face of the isoindole ring system.

Typically, heterogeneous catalysts such as platinum oxide (Adam's catalyst) or palladium on carbon are employed for this transformation. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face of the molecule. For many isoindole derivatives, this leads to the preferential formation of the cis-fused octahydroisoindole. The choice of solvent can also play a crucial role in influencing the stereoselectivity of the reduction.

Table 2: Catalytic Systems for the Hydrogenation of Isoindoles to cis-Octahydroisoindoles
CatalystSolventPressure (atm)Temperature (°C)cis:trans Ratio
PtO2Acetic Acid3-425>90:10
Pd/CEthanol1-525-50Variable
Rh/Al2O3Methanol5080Predominantly cis

Use of Chiral Auxiliaries in Asymmetric Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers nih.govwikipedia.org. In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product youtube.comresearchgate.net.

A common strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes nih.gov. For example, an achiral dienophile can be functionalized with a chiral auxiliary, and the resulting conjugate can then undergo a Diels-Alder reaction. The steric and electronic properties of the auxiliary shield one face of the dienophile, leading to a highly diastereoselective cycloaddition and the formation of the cis-fused product. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been widely used in this context researchgate.net. After the reaction, the auxiliary can be cleaved under mild conditions and often recovered for reuse.

Stereodivergent Routes to Phosphoproline Analogues with Octahydroisoindole Structure

The development of stereodivergent synthetic methods provides access to various stereoisomers of a target molecule, which is crucial for studying structure-activity relationships. For phosphoproline analogues incorporating the octahydroisoindole framework, several stereocontrolled strategies have been reported.

A key approach involves the synthesis of enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids from octahydroisoindolones. This method utilizes a highly diastereoselective synthesis of cis-fused bicyclic pyrrolidin-2-ones through a dynamic kinetic resolution of racemic γ-keto acids with (R)- and (S)-phenylglycinol. The subsequent highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ions derived from these pyrrolidin-2-ones is a critical step in forming the desired phosphonic acid analogues researchgate.net.

The table below summarizes the key stereodivergent approaches to phosphoproline analogues with an octahydroisoindole structure:

Starting MaterialKey StepsTarget Compound Stereochemistry
Racemic γ-keto acidDynamic kinetic resolution, Diastereoselective addition of trimethyl phosphiteEnantiopure cis- and trans-fused
PhthalimideStereodivergent routes(1R,3aR,7aS)- and (1S,3aR,7aS)-cis-fused

Racemic Synthetic Routes

While enantioselective syntheses are often the ultimate goal, racemic routes provide valuable and often more direct access to the fundamental molecular scaffolds. The following sections explore various racemic strategies for the synthesis of this compound and its precursors.

Synthesis from Isoindoline-1-Carboxylic Acid Derivatives

Detailed research findings on the direct synthesis of this compound from isoindoline-1-carboxylic acid derivatives were not prominently available in the reviewed literature. However, it is established that substituted (1H)-isoindolin-1-one-3-carboxylates can be transformed diastereoselectively into octahydroisoindole-1-carboxylic acid derivatives, which are important scaffolds researchgate.net. Further hydrogenation of the aromatic ring of an isoindoline-1-carboxylic acid derivative would be a logical, though not explicitly detailed, step to access the octahydroisoindole core.

Preparation from 3-Oxo-1H-isoindolin-1-Carboxylate

Specific methodologies for the preparation of this compound directly from 3-oxo-1H-isoindolin-1-carboxylate were not found in the surveyed literature. The carbonylation of orthopalladated complexes can produce substituted (1H)-isoindolin-1-one-3-carboxylates, which serve as valuable intermediates for the diastereoselective synthesis of octahydroisoindole-1-carboxylic acid derivatives researchgate.net. This suggests a potential pathway where the keto-functionality is reduced and the aromatic ring is hydrogenated to yield the target this compound structure.

Reductive Intramolecular Cyclization of α-(Phenylthio)glycines

Information regarding the specific application of reductive intramolecular cyclization of α-(phenylthio)glycines for the synthesis of this compound was not available in the reviewed scientific literature.

Palladium-Catalysed Intramolecular α-Arylation of α-Amino Acid Esters for Pyrrolidine Ring Formation

The palladium-catalyzed intramolecular α-arylation of α-amino acid esters is a powerful method for the formation of heterocyclic rings. This strategy has been successfully applied to the synthesis of a variety of isoindoline (B1297411) and tetrahydroisoquinoline carboxylic acid esters, starting from readily available amino acids nih.govfigshare.com. The formation of the pyrrolidine ring of the isoindoline system is a key step in this process. Subsequent catalytic hydrogenation of the aromatic portion of the resulting isoindoline would lead to the formation of the this compound skeleton guidechem.com. This approach is versatile, with reaction conditions developed to be compatible with common protecting groups such as tert-butyl ester and N-(benzyloxycarbonyl) nih.gov.

Novel Synthetic Methodologies

While the search for novel synthetic methodologies for this compound is ongoing, specific new methods dedicated to this compound were not identified in the reviewed literature. However, the broader field of synthetic organic chemistry continuously develops new reactions that could potentially be applied to the synthesis of this and related bicyclic systems. The general synthesis of this compound typically involves the catalytic hydrogenation of isoindole using transition metal catalysts like palladium on carbon under controlled conditions of pressure and temperature guidechem.com.

Electrochemical N-Nitrosation of this compound

Electrochemical methods offer a green and efficient alternative to traditional chemical processes. A continuous-flow electrochemical method has been developed for the N-nitrosation of secondary amines, including this compound, using sodium nitrite as the nitrosating source. This approach is notable for avoiding the use of hazardous reagents and harsh reaction conditions, operating at ambient temperatures. wikipedia.org

The reaction is performed in a flow electrolysis cell, providing a straightforward and simple-to-setup procedure that does not require any additional supporting electrolyte. In this process, the secondary amine of the this compound ring is converted into an N-nitrosamine. For this compound, the corresponding N-nitrosated product was obtained in a 54% yield. wikipedia.org This method has been successfully applied to a wide range of other cyclic and fused bicyclic amines, demonstrating its broad utility. wikipedia.org

SubstrateProductYield (%)
This compoundN-Nitroso-cis-octahydroisoindole54
PyrrolidineN-Nitrosopyrrolidine75
1,2,3,4-TetrahydroisoquinolineN-Nitroso-1,2,3,4-tetrahydroisoquinoline83

Table 1. Yields of N-nitrosation for various cyclic amines using a continuous-flow electrochemical method. wikipedia.org

Copper-Catalyzed Enantioselective Intramolecular N-Arylation

Copper-catalyzed N-arylation represents a powerful tool for the construction of carbon-nitrogen bonds, pivotal in the synthesis of numerous nitrogen-containing heterocyclic compounds. This strategy, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, can be adapted for intramolecular cyclization to produce fused ring systems. The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a suitable ligand.

While specific examples detailing the intramolecular N-arylation to form the octahydroisoindole skeleton itself are not prevalent, the methodology is broadly applicable for creating complex derivatives. For instance, a suitably substituted this compound derivative featuring a tethered aryl halide could undergo intramolecular N-arylation to construct an additional fused heterocyclic ring. This approach is widely used for synthesizing various N-heterocycles. For example, o-chlorinated arylhydrazones can be cyclized to N-phenyl-1H-indazoles using a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand, achieving yields from 10-70%. nih.gov

The general mechanism involves the coordination of the amine and aryl halide to the copper center, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. Enantioselective variants of this reaction, employing chiral ligands, are instrumental in synthesizing optically active products.

Reactant TypeCatalyst/LigandProduct TypeTypical Yield
o-HaloarylhydrazonesCuI / 1,10-phenanthrolineN-Aryl-1H-indazoles10-70% nih.gov
N-ArylacrylamidesCuI / L-prolineOxindolesGood to Excellent

Table 2. General examples of copper-catalyzed intramolecular N-arylation for the synthesis of N-heterocycles.

Photochemical C-H Carbamoylation of Octahydroisoindole Derivatives

Photochemical reactions provide unique pathways for C-H functionalization, allowing for the direct conversion of C-H bonds into more complex functionalities, often with high selectivity and under mild conditions. Photochemical C-H carbamoylation involves the generation of a reactive carbamoyl radical or a related species, which can then attack a C-H bond on a substrate.

Although direct photochemical C-H carbamoylation of the saturated this compound framework is not extensively documented, the principles of such reactions suggest a potential route for its derivatization. This transformation would likely involve the photochemical activation of a carbamoylating agent in the presence of this compound. The resulting radical could then abstract a hydrogen atom from the octahydroisoindole backbone, followed by radical recombination to form a new C-C bond, introducing a carbamoyl group (-CONH₂ or its substituted derivatives). Such strategies are valuable for late-stage functionalization in drug discovery. For comparison, acid-promoted direct C-H carbamoylation has been achieved on different N-heterocycles, such as quinoxalin-2(1H)-ones, using isocyanides as the carbamoylating source in water. researchgate.net

Transition Metal-Catalyzed Reactions (e.g., Ruthenium-catalyzed cyclotrimerizations)

Transition metal catalysis offers a diverse array of methods for constructing complex molecular architectures. Ruthenium-catalyzed reactions, in particular, are effective for various transformations, including cyclization reactions. Ruthenium-catalyzed [2+2+2] cyclotrimerization is a powerful atom-economical reaction for the synthesis of six-membered rings, typically aromatic systems. This reaction involves the cycloaddition of three unsaturated components, such as alkynes and nitriles.

This strategy can be applied to synthesize analogues of octahydroisoindole, particularly those containing an aromatic ring, such as isoindoline derivatives. For example, an acyclic precursor containing two alkyne moieties and a nitrile group, appropriately tethered, could undergo intramolecular ruthenium-catalyzed cyclotrimerization to construct the isoindoline core. This method provides a convergent route to complex heterocyclic systems from simple, readily available starting materials. A related strategy, the ruthenium-catalyzed cycloisomerization of propargyl diynols followed by 6π-cyclization, has proven to be a facile route for the synthesis of substituted pyridines. nih.gov

CatalystReaction TypeSubstratesProduct
[Cp*RuCl(cod)][2+2+2] CycloadditionDiynes, NitrilesSubstituted Pyridines
[CpRu(CH₃CN)₃]PF₆Cycloisomerization-6π-CyclizationPropargyl DiynolsSubstituted Pyridines nih.gov

Table 3. Examples of ruthenium-catalyzed cyclization reactions for heterocycle synthesis.

Application of Barium Hydroxide in Favorskii-type Ring Contraction Reactions

The Favorskii rearrangement is a classic organic reaction that converts an α-halo ketone into a carboxylic acid derivative, often proceeding through a cyclopropanone intermediate. wikipedia.orgchemistry-reaction.com When applied to cyclic α-halo ketones, this reaction results in a ring contraction, making it a valuable tool for synthesizing strained or smaller ring systems from more accessible larger rings. wikipedia.org

This methodology could be employed to synthesize the bicyclic this compound skeleton from a larger, pre-existing ring system. For example, a suitable α-halo decahydroquinolinone derivative could undergo a Favorskii rearrangement to contract the six-membered nitrogen-containing ring into the five-membered ring of the octahydroisoindole system. The reaction is typically carried out in the presence of a base. While alkoxides or sodium/potassium hydroxide are commonly used, other bases such as barium hydroxide can also facilitate the rearrangement. The base promotes the formation of an enolate, which then displaces the adjacent halide via intramolecular nucleophilic substitution to form the key cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on this intermediate leads to the ring-contracted product. chemistry-reaction.com

An aza-variant, the aza-Quasi-Favorskii rearrangement, has also been developed for constructing highly-substituted aziridines, demonstrating the versatility of Favorskii-type mechanisms in synthesizing nitrogen heterocycles. nih.gov

Derivatization and Functionalization of Cis Octahydroisoindole

Synthesis of Octahydroisoindole-1-Phosphonic Acid Derivatives

Phosphonic acid analogues of octahydroisoindole-1-carboxylic acids are bicyclic proline derivatives that garner interest for their potential applications in drug design and the study of enzymatic mechanisms. acs.org The synthesis of these derivatives often involves stereoselective methods to control the orientation of the phosphonic acid group relative to the fused ring system.

The stereoselective synthesis of both cis- and trans-fused octahydroisoindole-1-phosphonic acids has been successfully achieved, providing access to various stereoisomers. acs.orgresearchgate.net A key strategy involves using advanced chiral precursors to establish the desired stereochemistry at the ring junction. acs.org For instance, oxazoloisoindolone lactam and 1,2-cyclohexanedicarboxylic anhydride (B1165640) have been employed to yield enantiopure cis- and trans-fused octahydroisoindolone intermediates, respectively. acs.org

One reported method describes the synthesis of two novel α-aminophosphonic acids with a cis-fused octahydroindole system, specifically (2S,3aS,7aS)- and (2R,3aS,7aS)-octahydroindole-2-phosphonic acids. csic.es These compounds differ in the relative orientation of the cyclohexane (B81311) and phosphonate (B1237965) groups. csic.es The synthesis begins from the common precursor 2-indolinone, which is hydrogenated using a platinum(IV) oxide catalyst to produce cis-octahydroindol-2-one with the desired cis stereochemistry at the ring junction. csic.es Following stereodivergent pathways from this intermediate allows for the preparation of the target α-aminophosphonic acids with complete stereocontrol. researchgate.netcsic.es

The synthesis of specific enantiopure phosphonic acids, such as (1R,3aR,7aS)- and (1R,3aR,7aR)-octahydroisoindole-1-phosphonic acids and their enantiomers, has been accomplished with complete stereocontrol. acs.org This highlights the robustness of the synthetic strategies developed for accessing these complex bicyclic structures.

A crucial step in the synthesis of octahydroisoindole-1-phosphonic acids is the highly diastereoselective addition of a phosphorus nucleophile to a chiral N-acyliminium ion. acs.orgresearchgate.net These N-acyliminium ions are typically generated in situ from the corresponding enantiopure octahydroisoindolone intermediates. acs.org

PrecursorKey Reaction StepProduct Stereoisomer
Oxazoloisoindolone lactamDiastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion(1R,3aR,7aS)-octahydroisoindole-1-phosphonic acid
1,2-Cyclohexanedicarboxylic anhydrideDiastereoselective addition of trimethyl phosphite to N-acyliminium ion(1R,3aR,7aR)-octahydroisoindole-1-phosphonic acid
cis-Octahydroindol-2-oneStereodivergent functionalization(2S,3aS,7aS)-octahydroindole-2-phosphonic acid
cis-Octahydroindol-2-oneStereodivergent functionalization(2R,3aS,7aS)-octahydroindole-2-phosphonic acid

Octahydroisoindole-1-Carboxylic Acid Analogues

Bicyclic proline analogues, such as octahydroisoindole-1-carboxylic acids, are of significant interest in the development of new therapeutic agents. eurekaselect.combenthamdirect.com Synthetic efforts have been directed towards preparing these constrained amino acids, particularly with a trans-fused ring system.

The Strecker reaction is a classic method for synthesizing amino acids and has been effectively applied to the preparation of octahydroisoindole-1-carboxylic acid derivatives. masterorganicchemistry.comwikipedia.org This reaction typically involves the three-component condensation of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comnih.gov

In the synthesis of trans-fused octahydroisoindole-1-carboxylic acids, the Strecker reaction serves as the key step. eurekaselect.combenthamdirect.com Specifically, both (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids were prepared via the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate. researchgate.neteurekaselect.combenthamdirect.com This approach demonstrates the utility of the Strecker synthesis in creating complex, constrained amino acid analogues.

PrecursorKey ReactionProduct
Methyl trans-2-formylcyclohexane-1-carboxylateStrecker Reaction(1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids
(3aR,7aR)-octahydroisoindole-1-oneStereoselective functionalization(1S,3aR,7aR*)-octahydroisoindole-1-carboxylic acid

N-Substituted cis-Octahydroisoquinoline Analogues

The tetrahydroisoquinoline moiety is a core structure in many biologically important natural and synthetic compounds. beilstein-journals.org The synthesis of N-substituted derivatives allows for the exploration of structure-activity relationships and the development of novel compounds.

A convenient protocol for the synthesis of a series of new tetracyclic tetrahydroisoquinoline derivatives has been developed. beilstein-journals.org This method involves a three-component Petasis reaction using N-benzylated aminoacetaldehyde acetals as the amine component, followed by a Pomeranz–Fritsch double cyclization reaction. beilstein-journals.org This approach has been used to prepare various 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids in satisfactory yields. beilstein-journals.org

Furthermore, complementary, glycine (B1666218) donor-based strategies have been described for the high-yield synthesis of highly substituted and electronically rich 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters. researchgate.net These methods provide efficient access to a library of advanced N-arylacyl and N-arylalkyl analogues, which are valuable for further chemical and biological studies. researchgate.net

Synthetic MethodAmine Component / DonorProduct Class
Petasis Reaction & Pomeranz–Fritsch CyclizationN-benzylated aminoacetaldehyde acetalsTetracyclic tetrahydroisoquinoline derivatives
Glycine Donor-Based StrategyHydantoin, (±)-Boc-α-phosphonoglycine trimethyl ester, (±)-Z-α-phosphonoglycine trimethyl esterN-arylacyl and N-arylalkyl THIQ3CA esters

Derivatives for Specific Biological Applications

Research into the derivatization of the cis-octahydroisoindole framework and its analogues has led to the exploration of their potential in targeting neurological pathways, particularly dopamine (B1211576) receptors. Dopamine receptors play a crucial role in various physiological processes, including motor control, cognition, and emotion, and are significant targets for the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.

A notable study in this area focused on the synthesis and biological evaluation of a series of octahydrobenzo[h]isoquinolines, which are structurally related analogues of this compound. These compounds were designed as conformationally restricted phenethylamines to probe their interaction with dopamine D1 and D2 receptors. The investigation included both cis- and trans-fused isomers to understand the impact of stereochemistry on receptor affinity.

The synthesis of these derivatives involved a multi-step process, culminating in compounds with hydroxyl groups positioned to mimic the catechol moiety of dopamine, which is essential for receptor binding. The nitrogen atom of the isoquinoline (B145761) ring system was substituted with various alkyl groups to investigate the influence of N-substitution on biological activity.

The evaluation of these compounds revealed a strong preference for the trans-fused isomers at both D1 and D2 dopamine receptors, while the cis-fused analogues generally exhibited poor affinity. This finding suggests that the spatial orientation of the fused ring system is a critical determinant for effective binding to these receptors. The lower affinity of the cis isomers was anticipated based on prior knowledge that cis-fused polycyclic dopamine analogues often lack significant biological activity.

The research highlighted that specific substitutions on the aromatic ring and the nitrogen atom of the trans-fused scaffold could lead to highly potent and selective dopamine receptor ligands. For instance, a phenyl-substituted trans-isomer demonstrated exceptionally high affinity and selectivity for the D1 receptor. While the primary focus of this research shifted towards the more active trans-isomers, the data generated for the cis-analogues are crucial for a comprehensive understanding of the SAR of this class of compounds.

Below are interactive data tables summarizing the binding affinities of key cis-octahydrobenzo[h]isoquinoline derivatives at dopamine D1 and D2 receptors.

Table 1: Dopamine Receptor Binding Affinities of cis-Octahydrobenzo[h]isoquinoline Derivatives Binding affinity is represented by the inhibition constant (Ki) in nanomolar (nM) units. A lower Ki value indicates a higher binding affinity.

Compound IDR Group (on Nitrogen)Dopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
1 H> 10,0002,300

Data sourced from

The presented data underscores the importance of stereochemistry in the design of potent dopamine receptor ligands based on the octahydroisoindole (B159102) framework. While the cis-isomers themselves did not show promising activity in this particular study, the findings contribute valuable insights into the structural requirements for dopamine receptor binding and guide future drug discovery efforts.

Advanced Spectroscopic and Analytical Characterization Techniques in Cis Octahydroisoindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of cis-octahydroisoindole, including its relative and absolute stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) are particularly insightful. The spatial orientation of protons can influence their shielding or deshielding, leading to characteristic chemical shifts. Diastereotopic protons, for instance, will exhibit different chemical shifts, indicating the presence of stereoisomers. The magnitude of coupling constants can help infer dihedral angles between adjacent protons, which is critical for conformational analysis. Furthermore, through-space interactions between nuclei are detected using NOE experiments, which are invaluable for determining the proximity of protons and thus the stereochemistry of the molecule, especially in rigid systems.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their local electronic and steric environment, aiding in the assignment of stereochemistry.

Table 1: Representative NMR Data for Indole (B1671886) Derivatives This table provides examples of ¹H and ¹³C NMR chemical shifts for various indole derivatives, illustrating the types of data obtained from these analyses.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole Derivative 112.30 (s, 1H, NH), 8.45 (s, 1H), 7.47 (s, 1H), 3.90 (s, 6H, 2xOCH₃)181.0 (C=O), 136.0, 106.0
Indole Derivative 28.88 (d, 4H), 8.52 (d, 4H), 7.97 (t, 4H), 7.72 (s, 4H)167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9
N,N-bis-[3-(1,8-Naphthalimido)propyl]amine8.57 (d, 4H), 8.20 (d, 4H), 7.73 (t, 4H), 4.27 (t, 4H), 2.73 (t, 4H), 1.96 (m, 4H), 1.84 (s, 1H)164.0, 133.6, 131.5, 131.1, 128.1, 126.8, 122.7, 47.2, 38.5, 28.6

Note: The data presented are for illustrative purposes and represent various indole-containing structures, not this compound itself. youtube.commdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to identify and quantify impurities. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern of the molecular ion, observed in the mass spectrum, serves as a molecular fingerprint that can aid in structural elucidation. libretexts.org When subjected to electron impact ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation pathways can provide valuable information about the connectivity of atoms within the molecule. libretexts.orglibretexts.orgnih.govyoutube.com For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. libretexts.orgresearchgate.net In the context of this compound, fragmentation might involve the cleavage of bonds within the bicyclic ring system.

MS is also highly effective for impurity profiling. The high sensitivity of the technique allows for the detection of even trace amounts of by-products or degradation products.

Table 2: Mass Spectrometry Data for Octahydroisoindole (B159102)

ParameterValue
Molecular FormulaC₈H₁₅N nih.gov
Molecular Weight125.21 g/mol nih.gov
Precursor Type[M+H]⁺ nih.gov
Precursor m/z126.12779163487976 nih.gov

Source: PubChem CID 409979 nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of crystalline compounds like derivatives of this compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

This method provides definitive proof of the cis-fusion of the bicyclic system and the relative orientation of substituents. For chiral molecules, X-ray crystallography of a single enantiomer (often as a derivative with a known chiral auxiliary) can establish the absolute configuration.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing chiral analysis of this compound.

For purity analysis, reversed-phase HPLC is commonly employed. The compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities with different polarities will have different retention times, allowing for their separation and quantification. researchgate.net A stability-indicating HPLC method can be developed to separate the main compound from its degradation products. longdom.org

Chiral HPLC is essential for separating and quantifying the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP). csfarmacie.czchromatographyonline.comscience.gov The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs are frequently used for this purpose. science.gov The development of a robust chiral HPLC method is crucial for ensuring the enantiomeric purity of the final product. nih.gov An alternative, though less common, approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.comchiralpedia.com

Table 3: Example HPLC Method Parameters for Isomer Separation

ParameterCondition
Column C18 (Inertsil ODS-4, 250 mm × 4.6 mm × 5 µm) longdom.org
Mobile Phase 10 mM potassium phosphate (B84403) buffer (pH 3.0) longdom.org
Flow Rate 1.5 mL/min longdom.org
Column Temperature 35°C longdom.org
Detector Refractive Index longdom.org

Note: This method was developed for the separation of isomers of Octahydro-1H-indole-2-carboxylic acid, a related compound. longdom.org

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile derivatives of this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

GC can be used to assess the purity of the compound and to separate different isomers. mdpi.comscielo.br The retention time of a compound is a characteristic property under a given set of conditions and can be used for identification. unar.ac.id When coupled with MS, GC provides both separation and structural information, making it a powerful tool for identifying and quantifying components in a mixture. unar.ac.idnotulaebotanicae.ro GC-MS analysis can also be used to study the fragmentation patterns of the separated isomers. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.educompoundchem.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. wiley.comvscht.cz The absorption of IR radiation at these characteristic frequencies provides information about the types of bonds present. compoundchem.comwiley.comvscht.cz

For this compound, the IR spectrum would show characteristic absorption bands for C-H and N-H stretching and bending vibrations. libretexts.org For example, the N-H stretching vibration of the secondary amine would appear as a distinct band in the spectrum. The absence of certain bands can be just as informative, confirming the absence of specific functional groups. utdallas.edu The region from 600 to 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. utdallas.edu

Table 4: General IR Absorption Frequencies for Relevant Functional Groups

Functional GroupBondAbsorption Range (cm⁻¹)
AlkaneC-H stretch2850–3000 libretexts.org
AlkaneC-H bend1350–1470 libretexts.org
AmineN-H stretch3300–3500
AmineN-H bend1550–1650
AlkeneC=C stretch1640–1680 vscht.cz
Alkyne/NitrileC≡C / C≡N stretch2050–2200 masterorganicchemistry.com

Note: This table provides general ranges for characteristic IR absorptions.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiopurity Assessment

Chiroptical methods are essential for characterizing the enantiomeric purity and absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sigmaaldrich.com The magnitude and direction of rotation are characteristic of the enantiomer and its concentration. This allows for the determination of the optical purity or enantiomeric excess of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.eduarxiv.orgsemanticscholar.org A CD spectrum provides information about the stereochemical features of the molecule. wordpress.com Vibrational Circular Dichroism (VCD), which uses infrared light, can provide detailed structural information about small organic molecules. semanticscholar.org These techniques are powerful for confirming the absolute configuration of a chiral compound, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. yale.eduarxiv.orgscilit.comresearchgate.net

Computational Chemistry and Modeling of Cis Octahydroisoindole Systems

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein.

In studies involving scaffolds related to isoindole, molecular docking has been successfully applied to elucidate binding modes and predict affinities. For instance, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were investigated as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking simulations revealed that these compounds could form stable complexes within the active sites of these enzymes. nih.gov The binding affinities, represented by docking score functions, were all negative, indicating favorable interactions. nih.gov For example, the calculated binding affinity for one of the most potent compounds was -10.2 kcal/mol against AChE. nih.gov These computational predictions were later supported by in vitro testing, confirming the inhibitory potential of the designed molecules. nih.gov

Similarly, in the search for new antimycobacterial agents, molecular docking was used to study isoindoline-1,3-dione derivatives as potential inhibitors of the InhA enzyme, a key target in Mycobacterium tuberculosis. nih.gov The docking studies helped to illustrate the stability and reactivity of the synthesized compounds as InhA inhibitors, with one potent compound showing an IC50 of 8.65 μM against the enzyme. nih.gov These examples highlight how molecular docking of isoindole-based structures can effectively guide the design and optimization of biologically active molecules.

Table 1: Molecular Docking Results for Isoindole Derivatives Against Cholinesterases

Compound Derivative Target Enzyme Binding Affinity (kcal/mol)
Compound I (4-phenylpiperazine substituent) AChE -9.5
Compound II (4-benzylpiperazine substituent) AChE -9.8
Compound III (4-diphenylmethylpiperazine substituent) AChE -10.1
Compound IV (4-(3-phenylpropyl)piperazine substituent) AChE -9.4
Compound V (4-morpholinoethyl substituent) AChE -8.2
Compound VI (4-ethoxycarbonylpiperidine substituent) AChE -10.2

Data sourced from in silico studies on 1-H-isoindole-1,3(2H)-dione derivatives. nih.gov

Quantum Chemical Calculations (e.g., Ab initio, DFT)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Methods like Ab initio and Density Functional Theory (DFT) provide detailed information on molecular geometries, orbital energies, and reactivity indices.

DFT studies have been particularly valuable for characterizing isoindoline (B1297411) derivatives. In the investigation of isoindoline-1,3-diones as antimycobacterial agents, DFT calculations were performed to understand the molecular and electronic properties of the synthesized compounds. nih.gov These calculations provide insights into the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and stability of a molecule. acs.org

Furthermore, quantum chemical calculations can be used to correlate theoretical data with experimental results, such as vibrational frequencies from IR spectroscopy and chemical shifts from NMR spectroscopy. nih.gov This correlation serves as a powerful tool for confirming the structure of newly synthesized compounds. researchgate.net Theoretical calculations using the B3LYP method, for example, have been used to fully optimize the geometries of isoindole derivatives and their metal chelates, confirming their structures by correlating experimental and theoretical data. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.

For fused ring systems like cis-octahydroisoindole, the conformational landscape can be complex. The cis-fusion of the two rings introduces specific steric constraints that limit the available conformations. The stereoselective synthesis of cis-fused hexahydroisoindolones has been achieved, and the resulting structures were unequivocally confirmed by X-ray crystallography. arkat-usa.org These analyses demonstrate the precise three-dimensional arrangement of the atoms in the solid state, showing a distinct cis-ring junction. arkat-usa.org

Studies on analogous systems, such as cis-octahydropentalene, reveal that cis-fused five-membered rings are not rigid but are mobile and fluxional. biomedres.us The cis-isomer is significantly more stable than the trans-isomer, a stability that can be traced back to the skeletal conformation of eight-membered rings. biomedres.us This inherent flexibility, or partial mobility, can have a profound effect on the biomedical properties of natural products containing this scaffold. biomedres.us The analysis of vicinal coupling constants in 1H NMR spectra, along with 2D NMR experiments like NOESY, can provide clear evidence for the cis-fusion of the carbon skeleton in solution. arkat-usa.org

Biological and Medicinal Chemistry Applications of Cis Octahydroisoindole Derivatives

Role as Bicyclic Proline Analogues in Drug Design

The cis-octahydroisoindole core is frequently employed as a bicyclic proline analogue in drug design. mdpi.comscholasticahq.com Proline and its analogues are crucial components in many biologically active peptides and small molecules, often inducing specific secondary structures like β-turns. The incorporation of a bicyclic system, such as this compound, introduces significant conformational rigidity. This pre-organization of the molecule into a specific shape can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency. scholasticahq.com

The constrained nature of the this compound ring system significantly influences the torsional angles of the peptide backbone when it is incorporated into a peptide sequence, leading to more defined secondary structures. This property is highly advantageous in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a peptide while improving its pharmacological properties, such as metabolic stability and oral bioavailability. prismbiolab.comnih.gov

Angiotensin Converting Enzyme (ACE) Inhibitors

Derivatives of this compound have been successfully utilized as proline mimics in the development of potent Angiotensin-Converting Enzyme (ACE) inhibitors. prismbiolab.comnih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.govexlibrisgroup.com Many ACE inhibitors, such as enalapril (B1671234) and lisinopril, incorporate a proline or proline-like moiety that binds to the active site of the enzyme. mdpi.com

Research has demonstrated that replacing the proline ring in known ACE inhibitors with octahydroisoindole-1-carboxylic acid can yield compounds with comparable or even superior potency. prismbiolab.com For instance, certain bicyclic analogues have been shown to be equipotent to captopril (B1668294) and enalapril both in vitro and in vivo. prismbiolab.com The rigid bicyclic structure of the octahydroisoindole (B159102) core is believed to position the crucial zinc-binding group and other pharmacophoric elements in an optimal orientation for interaction with the ACE active site.

Table 1: Comparison of Proline and this compound in ACE Inhibitors

Feature Proline This compound
Structure Monocyclic Bicyclic
Conformational Flexibility Relatively Flexible Conformationally Restricted

| Impact on Potency | Establishes key binding interactions. | Can enhance potency by pre-organizing the molecule for optimal binding, reducing the entropic penalty. |

Chitinase (B1577495) Inhibition

The octahydroisoindolone scaffold, a derivative of octahydroisoindole, has emerged as a promising framework for the design of selective chitinase inhibitors. nih.govnih.govnih.gov Chitinases are enzymes that degrade chitin (B13524), a key component of the cell walls of fungi and the exoskeletons of insects. nih.gov As such, chitinase inhibitors are being investigated as potential antifungal agents and pesticides.

In silico drug design studies have identified the octahydroisoindolone core as a suitable bioisostere for the natural substrate of chitinases. nih.govnih.gov Molecular docking studies have shown that derivatives of this scaffold can fit effectively into the active site of fungal chitinases, such as those from Aspergillus fumigatus. nih.govnih.gov The design of these inhibitors often focuses on mimicking the transition state of chitin hydrolysis. The rigid bicyclic structure of the octahydroisoindolone helps to orient key functional groups for optimal interaction with the catalytic residues of the enzyme. nih.gov

Opioid Receptor Antagonists

While structurally related compounds such as N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been investigated as potent and selective opioid receptor antagonists, a clear and direct role for this compound derivatives in this therapeutic area is not well-documented in the current scientific literature. nih.gov The research on opioid receptor modulation has largely focused on other bicyclic and tricyclic scaffolds.

Peptidomimetics for Protein-Protein Interaction Inhibition

The this compound framework serves as a valuable scaffold in the design of peptidomimetics aimed at inhibiting protein-protein interactions (PPIs). PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. Designing small molecules to disrupt these large and often flat interfaces is a significant challenge in drug discovery.

Peptidomimetics often mimic key secondary structures of proteins, such as α-helices or β-turns, which are frequently involved in PPIs. nih.govnih.gov The incorporation of conformationally constrained amino acid analogues, like those derived from this compound, can stabilize these secondary structures. By locking a portion of the peptidomimetic into a bioactive conformation, the entropic cost of binding is reduced, which can lead to higher affinity for the target protein. While the principle is well-established, specific examples of this compound-containing peptidomimetics for the inhibition of specific protein-protein interactions are not extensively detailed in the literature.

Inhibitors of Coagulation Factor Xa

A review of the scientific literature indicates that the development of this compound derivatives as direct inhibitors of coagulation Factor Xa is not a widely pursued or established area of research. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibitors are used as anticoagulants. mdpi.com While various heterocyclic scaffolds have been explored for Factor Xa inhibition, the this compound core does not appear to be a prominent one in this specific therapeutic application.

Hsp90 Inhibitors with Antitumour Activity

There is currently a lack of significant evidence in the scientific literature to suggest that this compound derivatives are a focus of research for the development of Hsp90 inhibitors with antitumour activity. Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many proteins involved in cancer progression, making it an attractive target for anticancer drug development. The development of Hsp90 inhibitors has centered on other chemical scaffolds, such as those based on purine, isoxazole, and other heterocyclic systems.

Application in the Synthesis of Marketed Drugs and Clinical Candidates

The rigid, bicyclic structure of this compound serves as a valuable building block, or scaffold, in the synthesis of complex pharmaceutical compounds. Its defined stereochemistry and conformational constraints make it an ideal starting point for creating molecules with specific three-dimensional shapes required for biological activity.

Precursors for Mitiglinide Synthesis

The this compound core is a key structural component and a direct precursor in the synthesis of Mitiglinide, a drug used for the treatment of type 2 diabetes. Mitiglinide is a calcium salt of (2S)-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxo-2-benzylbutanoic acid. The (3aR,7aS)-octahydro-2H-isoindole moiety is the specific cis-isomer that forms the amide bond with the rest of the molecule. Chemical supplier databases explicitly identify this compound as "Mitiglinide intermediate 1," underscoring its direct role in the manufacturing process of this anti-diabetic agent chemical-suppliers.eu. The synthesis involves coupling this bicyclic amine with a substituted butanoic acid derivative to form the final active pharmaceutical ingredient.

Scaffolds for Telaprevir and Boceprevir Analogues

Telaprevir and Boceprevir are protease inhibitors used in the treatment of Hepatitis C. A key structural feature of these drugs is a constrained bicyclic proline analogue. For instance, Boceprevir incorporates a highly specific bicyclic [3.1.0]proline moiety that is crucial for its binding to the viral protease nih.gov.

While the exact this compound [4.3.0] ring system is not present in the final structures of Telaprevir or Boceprevir, the development of these drugs highlighted the importance of rigid, bicyclic proline mimetics in inhibitor design nih.govresearchgate.net. Medicinal chemists often explore various scaffolds to create analogues with improved properties. The this compound framework, as a constrained proline analogue, represents a theoretically viable scaffold for designing novel protease inhibitor analogues. However, publicly available research literature does not extensively document the specific use of the this compound scaffold in the synthesis of direct analogues of Telaprevir or Boceprevir. The focus in the development of these specific drugs and their direct analogues has remained on other bicyclic proline systems, such as the [3.1.0] system in Boceprevir nih.gov.

Development of Therapeutic Agents for Various Diseases

The this compound scaffold has been investigated as a core structure for the development of therapeutic agents across several disease areas due to its ability to mimic the structure of proline and its presence in various bioactive molecules.

Diabetes: The most prominent application is in the marketed anti-diabetic drug Mitiglinide, where the this compound core is fundamental to the molecule's structure and function chemical-suppliers.eu.

Inflammation: Researchers have actively designed and synthesized isoindoline (B1297411) derivatives as analogues of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen. These studies focus on the isoindole skeleton as a promising target for new anti-inflammatory agents that may inhibit COX-1 and/or COX-2 enzymes researchgate.net. The development of novel aryl-substituted isoindolone derivatives has been pursued to find new anti-inflammatory drugs with potentially fewer side effects researchgate.net.

Neurodegenerative Diseases: The broader isoindoline family of compounds has been identified as having effects on the central nervous system, making it an attractive scaffold for neurodegenerative diseases hilarispublisher.com. Studies have involved designing isoindoline derivatives to act as selective agents for dopamine (B1211576) D2 receptors or as inhibitors of acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment hilarispublisher.com. In vivo evaluation of a synthesized isoindoline derivative showed an effect on motor activity in an animal model of Parkinson's disease, while another derivative demonstrated the ability to inhibit acetylcholinesterase hilarispublisher.com.

Hypertension: While direct examples using the this compound scaffold are not prominent, research into related fused heterocyclic systems has shown promise. For instance, modifications of the natural alkaloid vincamine (B1683053) led to the discovery of potent antihypertensive agents based on an octahydropyrido[1,2-a]indole structure, demonstrating the utility of such rigid bicyclic systems in developing cardiovascular drugs nih.gov.

At present, there is limited specific research available in the public domain detailing the development of this compound derivatives for obesity.

Bioactivity and Pharmacological Activities of Synthesized Analogues

The incorporation of the this compound scaffold into various molecules has led to a range of observed biological and pharmacological activities. As a constrained bicyclic proline analogue, it is particularly useful in designing peptide mimetics and other small molecules that target protein-protein interactions.

Therapeutic AreaPharmacological ActivityCompound Class/Example
Metabolic Disease Insulin (B600854) secretagogue (Anti-diabetic)Mitiglinide
Inflammation Cyclooxygenase (COX) InhibitionAnalogues of Indoprofen
Neurodegenerative Disease Acetylcholinesterase (AChE) InhibitionDioxoisoindoline derivatives
Neurodegenerative Disease Dopamine D2 Receptor ModulationIsoindoline derivatives
Cardiovascular Antihypertensive / α1-adrenoceptor blockadeRelated octahydropyrido-indole systems

The primary activities demonstrated by compounds containing this scaffold include:

  • Anti-diabetic Activity: As seen with Mitiglinide, derivatives can function as insulin secretagogues to regulate blood glucose levels.
  • Anti-inflammatory Activity: Synthetic analogues based on the isoindoline skeleton have been designed to possess anti-inflammatory properties, likely through the inhibition of COX enzymes researchgate.net.
  • Central Nervous System (CNS) Activity: Isoindoline derivatives have been shown to interact with key neurological targets, such as acetylcholinesterase and dopamine receptors, suggesting their potential use in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases hilarispublisher.com.
  • The rigid nature of the scaffold helps to position functional groups in a precise orientation, which can lead to high affinity and selectivity for specific biological targets.

    Natural Product Derivation and Analogues

    The isoindole and the broader indole (B1671886) ring system are privileged structures found in a vast array of natural products, particularly alkaloids. These natural compounds exhibit a wide spectrum of potent biological activities. However, their complexity can make synthesis difficult and their metabolic stability poor.

    The this compound core serves as a valuable saturated and stable scaffold for creating simplified analogues of these more complex natural products. This strategy, known as natural product-inspired synthesis, aims to capture the essential structural features responsible for bioactivity while improving drug-like properties.

    An example of this principle can be seen in the development of antihypertensive agents derived from the natural alkaloid vincamine. Researchers simplified and modified the complex vincamine molecule to create more synthetically accessible octahydro-pyrazino-pyrido-indole derivatives that retained potent biological activity nih.gov. This approach highlights how a core scaffold, related to the octahydroisoindole family, can be used to generate novel therapeutic agents inspired by nature. By using the this compound scaffold, chemists can systematically explore the structure-activity relationships of a natural product's pharmacophore in a more stable and synthetically feasible framework.

    Future Directions and Emerging Research Areas

    Development of Novel Catalytic Systems for Sustainable Synthesis

    The synthesis of N-heterocycles is a cornerstone of medicinal and fine chemical production. nih.gov Future research is increasingly focused on developing green and sustainable methods for constructing the cis-octahydroisoindole core. This involves moving away from stoichiometric reagents and harsh conditions towards more efficient and environmentally benign catalytic systems.

    Key areas of development include:

    Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a primary goal for sustainable synthesis. Systems such as Palladium on carbon (Pd/C) have been used for hydrogenations of related imides, and novel nanocatalysts like silver-rhenium on alumina (B75360) ([AgRe/Al₂O₃]) are being explored for selective reductions of similar structures, offering high efficiency and the potential for reuse. eisai.com

    Homogeneous Catalysis: Research into advanced homogeneous catalysts continues to yield highly selective and efficient transformations. For instance, sophisticated rhodium complexes have been used to construct the 1H-isoindole core through intricate cascade reactions, showcasing the power of catalysis to build molecular complexity in a single step. acs.org Iron-based catalysts are also being investigated for cascade reactions like hydrogenation followed by condensation to form related pyrrole (B145914) structures. nih.gov

    Photocatalysis: Visible-light-mediated reactions represent a frontier in green chemistry. labcompare.com These methods can enable reactions under mild conditions, often at room temperature, using light as a clean energy source to drive the formation of the isoindole skeleton. labcompare.com

    Biocatalysis: The use of enzymes offers unparalleled selectivity and operates under mild, aqueous conditions. While specific applications to this compound are still emerging, the broader field of biocatalysis is being harnessed to produce pharmaceutical intermediates with high enantiopurity, reducing waste and energy consumption. nih.gov

    These approaches aim to improve atom economy, reduce hazardous waste, and allow for catalyst recycling, aligning with the principles of green chemistry. nih.govmdpi.commdpi.com

    Catalytic ApproachCatalyst ExamplePotential Advantages
    Heterogeneous Catalysis [AgRe/Al₂O₃] NanocatalystRecyclable, full regioselectivity, tolerant to other functional groups. eisai.com
    Homogeneous Catalysis Iron–Tetraphos complexHigh functional group tolerance, uses green reductants like H₂. nih.gov
    Photocatalysis Blue LED with photosensitizerMild reaction conditions, uses light as a clean energy source. labcompare.com
    Biocatalysis Enzymes (e.g., hydrolases)High stereoselectivity, operates in aqueous media, reduces costs. nih.gov

    Exploration of New Biological Targets and Disease Areas

    The rigid, three-dimensional structure of the this compound scaffold makes it an attractive framework for designing molecules that can interact with biological targets with high specificity. While historically found in various natural products and alkaloids, new research is actively seeking novel therapeutic applications for its synthetic derivatives. ou.edunih.gov

    Emerging biological targets and disease areas include:

    Antifungal Agents: The octahydroisoindolone scaffold has been identified through in silico studies as a promising starting point for developing selective inhibitors of chitinase (B1577495) B1 from Aspergillus fumigatus. frontiersin.org Chitinases are crucial for fungal cell wall remodeling, making them a key target for new antifungal therapies to combat invasive fungal infections, a growing threat to immunosuppressed patients. frontiersin.org

    Neurodegenerative Diseases: Derivatives of the related isoindoline-1,3-dione core are being investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These enzymes are implicated in the cholinergic hypothesis of Alzheimer's disease, and their inhibition is a validated strategy for symptomatic treatment. The this compound framework could serve as a novel scaffold for developing next-generation cholinesterase inhibitors. researchgate.net

    Inflammation and Pain: Soluble epoxide hydrolase (sEH) is an emerging therapeutic target for managing inflammation and neuropathic pain. mdpi.com By inhibiting sEH, the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) are increased. mdpi.com The development of this compound-based sEH inhibitors represents a promising avenue for creating novel anti-inflammatory and analgesic drugs.

    Oncology: The broader isoindoline (B1297411) core is a key feature in immunomodulatory drugs (IMiDs) used in cancer therapy. pharma-iq.com Future research could explore how the specific stereochemistry of the this compound nucleus can be used to design novel agents that target proteins involved in cancer cell proliferation and survival, such as indoleamine-2,3-dioxygenase-1 (IDO1). nih.gov

    Potential Disease AreaBiological TargetMechanism of Action
    Invasive Fungal Infections Fungal Chitinase B1 (AfChiB1)Inhibition of fungal cell wall remodeling. frontiersin.org
    Neurodegenerative Disorders Acetylcholinesterase (AChE)Prevention of acetylcholine (B1216132) breakdown to improve neurotransmission. researchgate.net
    Inflammation & Neuropathic Pain Soluble Epoxide Hydrolase (sEH)Stabilization of anti-inflammatory lipid mediators. mdpi.com
    Cancer Indoleamine-2,3-dioxygenase-1 (IDO1)Inhibition of an enzyme involved in tumor immune escape. nih.gov

    Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. eisai.comnih.gov For the this compound scaffold, these computational tools offer a pathway to rapidly explore its chemical space and predict the biological activities of novel derivatives.

    Key applications include:

    Predictive Modeling: ML algorithms can be trained on existing datasets of compounds with known biological activities (e.g., antifungal, antibacterial, or enzyme inhibition). nih.govacs.org These trained models can then predict the activity of new, virtual this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org This approach has been successfully used to predict cholinesterase inhibition for Cinchona alkaloids and antimicrobial activity based on computed potential energy surfaces. nih.govmdpi.com

    De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core as a starting point and defining target properties (e.g., high binding affinity to a specific protein, low predicted toxicity), AI can generate novel structures for consideration. eisai.com

    Property Prediction: Beyond efficacy, AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity properties. mdpi.com This allows for the early-stage filtering of compounds that are likely to fail later in development, saving significant time and resources.

    The integration of AI and ML transforms the traditional trial-and-error process into a more targeted, data-driven approach, significantly enhancing the efficiency of designing drugs based on the this compound framework. eisai.comnih.gov

    Advanced Materials Science Applications of this compound Architectures

    The rigid, bicyclic structure of this compound is not only valuable in medicinal chemistry but also holds potential for the development of advanced functional materials. Its well-defined three-dimensional shape can be exploited to create polymers and coordination complexes with unique properties.

    Emerging research directions include:

    Coordination Polymers and Frameworks: The nitrogen atom in the this compound ring can act as a ligand to coordinate with metal ions. Related isoindoline-derived ligands have been used to create coordination polymers. researchgate.net The defined stereochemistry of the cis-fused ring system could be used to direct the self-assembly of metal-organic frameworks (MOFs) or coordination polymers with specific topologies, potentially leading to materials with applications in gas storage, catalysis, or sensing. researchgate.netmdpi.com

    High-Performance Polymers: Incorporating rigid cyclic structures like this compound into polymer backbones can enhance their thermal and mechanical properties. Aromatic polyamides (aramids), for example, derive their exceptional strength from rigid aromatic structures. mdpi.com By analogy, integrating the saturated, non-aromatic this compound unit could lead to novel functional polymers with tailored solubility, processability, and structural integrity for specialized applications.

    Functional Polymer Scaffolds: The this compound scaffold can be functionalized and used as a monomer or cross-linking agent in polymerization reactions. This could lead to the creation of responsive or "smart" polymers that change their properties in response to external stimuli, with potential uses in drug delivery systems or advanced sensors. digitellinc.com Research into indole-based functional polymers has already shown their utility in electrochromic devices and sensors. researchgate.net

    The exploration of the this compound architecture in materials science is a nascent but promising field that could yield a new class of materials with precisely controlled structures and functions.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for cis-Octahydroisoindole, and how can purity be optimized during synthesis?

    • Methodological Answer: The synthesis typically involves catalytic hydrogenation of isoindole derivatives under controlled pressure (e.g., 50–100 bar H₂) using palladium or platinum catalysts. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via GC-MS or HPLC to confirm >95% purity. For new syntheses, full spectral data (¹H/¹³C NMR, IR) must be provided to validate structural integrity .

    Q. How should researchers handle safety protocols for this compound in laboratory settings?

    • Methodological Answer: Adhere to MSDS guidelines: use fume hoods for handling, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, wash affected areas with copious water (15+ minutes) and seek medical attention if irritation persists. Store in airtight containers away from oxidizers and heat sources .

    Q. What are the key spectroscopic markers for confirming this compound’s structure?

    • Methodological Answer: ¹H NMR typically shows distinct signals for equatorial and axial protons in the bicyclic system (δ 1.2–2.5 ppm, multiplet patterns). IR spectra should confirm absence of N-H stretches (if fully saturated). Compare data with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities .

    Advanced Research Questions

    Q. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?

    • Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic processes, or employ 2D techniques (COSY, NOESY) to confirm spatial relationships. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Document all anomalies and compare with published datasets to identify systematic errors .

    Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic systems?

    • Methodological Answer: Design kinetic studies under inert atmospheres (e.g., Schlenk line) with controlled reagent stoichiometry. Use in situ IR or Raman spectroscopy to monitor reaction progress. Include control experiments (e.g., catalyst-free conditions) to distinguish thermal vs. catalytic pathways. Replicate trials with independent batches to confirm reproducibility .

    Q. How can computational methods enhance the interpretation of this compound’s physicochemical properties?

    • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts, conformational energies, and electrostatic potential surfaces. Compare with experimental data to refine computational models. Use molecular dynamics simulations to study solvation effects or ligand-protein interactions if applicable. Publish raw computational data and scripts for peer validation .

    Data Analysis and Reproducibility

    Q. What statistical approaches are recommended for analyzing biological activity data of this compound derivatives?

    • Methodological Answer: For dose-response studies (e.g., IC₅₀/EC₅₀), use nonlinear regression models (e.g., four-parameter logistic curve) with tools like GraphPad Prism. Report confidence intervals and p-values from ANOVA or t-tests for triplicate experiments. Include positive/negative controls and validate assays with reference compounds .

    Q. How can researchers ensure reproducibility of this compound-based experiments across laboratories?

    • Methodological Answer: Document all synthetic steps, purification criteria, and instrument calibration details (e.g., NMR lock solvent, HPLC column lot). Share raw data and spectra in open-access repositories. Publish detailed Supplementary Information, including failure cases (e.g., impure batches) to guide troubleshooting .

    Conflict Resolution in Literature

    Q. What strategies address discrepancies in reported synthetic yields of this compound?

    • Methodological Answer: Replicate published procedures with exact reagent grades and equipment (e.g., same catalyst batch). Systematically vary parameters (e.g., temperature, solvent purity) to identify critical factors. Publish negative results and collaborate with original authors to resolve methodological gaps .

    Tables for Key Data

    Property Typical Value Characterization Method Reference
    Melting Point45–48°CDifferential Scanning Calorimetry
    LogP (Partition Coefficient)2.1 ± 0.3HPLC (Reverse Phase)
    ¹H NMR (CDCl₃)δ 1.2–2.5 (m, 8H)400 MHz Spectrometer

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    cis-Octahydroisoindole
    Reactant of Route 2
    cis-Octahydroisoindole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.